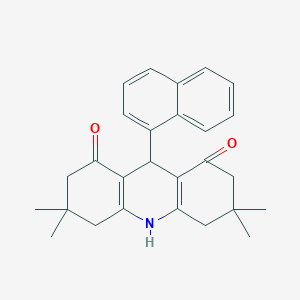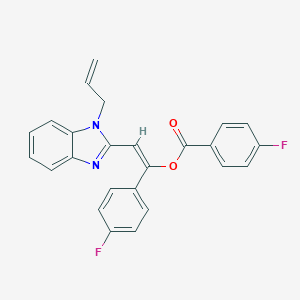![molecular formula C21H18BrNO5S B378252 2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE](/img/structure/B378252.png)
2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-2-bromo-naphthalen-1-yl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-bromo-naphthalene, undergoes a series of reactions to introduce the acetyl and toluene-4-sulfonyl groups.
Esterification: The final step involves the esterification of the intermediate compound with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE has several applications in scientific research:
Properties
Molecular Formula |
C21H18BrNO5S |
|---|---|
Molecular Weight |
476.3g/mol |
IUPAC Name |
[4-[acetyl-(4-methylphenyl)sulfonylamino]-2-bromonaphthalen-1-yl] acetate |
InChI |
InChI=1S/C21H18BrNO5S/c1-13-8-10-16(11-9-13)29(26,27)23(14(2)24)20-12-19(22)21(28-15(3)25)18-7-5-4-6-17(18)20/h4-12H,1-3H3 |
InChI Key |
VBIVLTLRTJQORS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C3=CC=CC=C32)OC(=O)C)Br)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C3=CC=CC=C32)OC(=O)C)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine](/img/structure/B378173.png)

![N-(4-tert-butyl-1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}cyclohexyl)-N-(3-chlorophenyl)amine](/img/structure/B378177.png)
![{4-[(2,6-Dimethylphenyl)imino]-8-methyl-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B378178.png)
![8-Tert-butyl-1-(4-methoxyphenyl)-4-[(4-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378179.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(3-pyridinyl)acrylonitrile](/img/structure/B378181.png)
![isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B378182.png)
![1-[2-(4-Bromophenoxy)ethyl]-2-methylbenzimidazole](/img/structure/B378183.png)
![4-({[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B378185.png)
![1-(4-fluorophenyl)-2-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]vinyl 4-fluorobenzoate](/img/structure/B378187.png)
![2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B378188.png)
![2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B378190.png)


